5-(Benzyloxy)-3-bromopyridin-2-amine is a heterocyclic organic compound characterized by a pyridine ring with three substituents: a benzyloxy group, a bromine atom, and an amine group. This compound is significant in medicinal chemistry and materials science due to its unique structural features and reactivity. It is classified as an aromatic amine and is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents and advanced materials.
The synthesis of 5-(Benzyloxy)-3-bromopyridin-2-amine typically involves multi-step organic reactions. Key methods include:
The molecular formula of 5-(Benzyloxy)-3-bromopyridin-2-amine is , with a molecular weight of approximately 279.14 g/mol. The structure features:
The compound's structure can be represented using its SMILES notation: NC1=NC=C(Br)C=C1OCC1=CC=CC=C1
.
5-(Benzyloxy)-3-bromopyridin-2-amine undergoes various chemical reactions, including:
Depending on the reaction conditions and reagents used, common products include derivatives that retain the core pyridine structure but exhibit varied functional groups that can enhance their pharmacological properties.
The mechanism of action for 5-(Benzyloxy)-3-bromopyridin-2-amine primarily involves its interactions with biological targets such as enzymes or receptors. The benzyloxy group enhances binding affinity through hydrophobic interactions, while the bromine and amino groups can engage in halogen bonding and electrostatic interactions. These interactions are crucial for modulating enzyme activity or receptor binding, influencing various biochemical pathways relevant in drug development .
5-(Benzyloxy)-3-bromopyridin-2-amine has several significant applications:
CAS No.: 14970-71-9
CAS No.: 13568-33-7
CAS No.:
CAS No.: 1823362-29-3
CAS No.: 116296-75-4